1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate typically involves esterification reactions. The starting materials are usually carboxylic acids and alcohols, which undergo esterification in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,6,7-Tetraethyl 3-Methylheptanedioate
- 1,2,6,7-Tetraethyl 3-Methylheptanetrioate
- 1,2,6,7-Tetraethyl 3-Methylheptanepentacarboxylate
Uniqueness
1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical properties. This makes it particularly useful as an intermediate in the synthesis of other complex molecules.
Properties
Molecular Formula |
C18H30O8 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
tetraethyl 2-methylpentane-1,1,5,5-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-6-23-15(19)13(16(20)24-7-2)11-10-12(5)14(17(21)25-8-3)18(22)26-9-4/h12-14H,6-11H2,1-5H3 |
InChI Key |
OUVLFBBOERPFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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